3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline is a chemical compound that features a triazole ring and an aniline moiety. This compound is classified as an aromatic amine due to the presence of the aniline group, and it contains a triazole, which is a five-membered heterocyclic compound containing three nitrogen atoms. The compound has garnered interest in medicinal chemistry for its potential applications in pharmaceuticals.
Source: The compound is synthesized through various methods that involve the coupling of an ethyl-substituted triazole with a methylaniline derivative. Its chemical structure can be represented by the molecular formula C₁₁H₁₄N₄, with a CAS number of 1353878-18-8.
The synthesis of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction is known for its efficiency and selectivity in forming triazole compounds from organic azides and alkynes.
The synthesis process generally involves:
The reaction conditions can vary, including temperature adjustments and solvent choices to optimize yield and purity. For instance, variations in catalyst loading and reaction time can significantly affect the outcome of the synthesis .
The molecular structure of 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline consists of:
Key structural data include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure of synthesized compounds.
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline can participate in various chemical reactions due to its functional groups. Notably:
The reactivity of this compound can be influenced by the electronic properties of substituents on the aromatic ring and the steric hindrance presented by the ethyl group on the triazole .
The mechanism of action for compounds containing triazoles often involves their interaction with biological targets such as enzymes or receptors. For instance, triazole derivatives have been shown to exhibit antifungal properties by inhibiting specific enzymes involved in ergosterol biosynthesis.
Research indicates that these compounds may also act as modulators for various biological pathways, potentially impacting cell signaling and proliferation .
The physical properties include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in various environments and applications.
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline has several potential applications in scientific research and industry:
The 1,2,3-triazole ring, a five-membered nitrogen-rich heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry due to its exceptional versatility and favorable pharmacokinetic properties. Its significance stems from a unique combination of structural stability, hydrogen-bonding capacity, and metabolic resistance. The ring system exhibits remarkable stability under hydrolytic, oxidative, and reductive conditions—a critical advantage over other heterocycles that may degrade under physiological conditions [1] [9]. This resilience, coupled with the ability to participate in dipole-dipole interactions, π-π stacking, and hydrogen bonding (acting as both hydrogen bond acceptor via N3 and weak donor via C4/5-H), enables precise molecular recognition of biological targets [5] [9].
The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized triazole incorporation into drug candidates. This "click chemistry" approach provides near-perfect regioselectivity for 1,4-disubstituted triazoles under mild conditions, facilitating rapid library synthesis for structure-activity relationship studies [1] [5]. Triazoles serve as effective bioisosteres for diverse functional groups: they mimic trans-amide bonds in peptidomimetics, replace ester linkages to prevent enzymatic hydrolysis, and rigidify olefin configurations to lock bioactive conformations [9]. For instance, in combretastatin A-4 analogs, the triazole ring replaces the labile cis-olefin, maintaining antitubulin activity while preventing isomerization to inactive trans forms [9].
Table 1: Therapeutic Applications of 1,2,3-Triazole Hybrids
Biological Activity | Lead Compound Example | Key Structural Features | Target/Mechanism |
---|---|---|---|
Anticancer | Melampomagnolide B-triazole 1 | Triazole-linked sesquiterpene lactone | NF-κB inhibition; Apoptosis induction [1] |
Anticancer | Dihydroartemisinin-coumarin 3 | Triazole-spaced hybrid | Mitochondrial membrane disruption; G0/G1 arrest [1] |
Anticancer | Jiyuan oridonin A derivative 4 | 1,2,3-Triazole at C14 position | Tubulin inhibition [1] |
Cholinesterase Inhibition | Tacrine-triazole hybrids | Triazole tethering acetylcholinesterase inhibitors | Dual AChE/BuChE inhibition [10] |
The scaffold's bioisosteric versatility is exemplified in neurodegenerative disease therapeutics. Triazole-containing hybrids exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, crucial for Alzheimer's disease treatment. The nitrogen atoms enable critical interactions with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE, enhancing selectivity and potency over single-target inhibitors [10]. Similarly, in anticancer drug design, triazole conjugates of natural products (e.g., artemisinin, podophyllotoxin) demonstrate enhanced activity profiles. Compound 1 (Fig. 3 in [1]) exhibits 11.5-fold greater potency than its parent compound against HCT116 colon cancer cells (IC₅₀ = 0.43 µM vs. 4.93 µM) by suppressing NF-κB activation and inhibiting cancer cell migration through epithelial-mesenchymal transition modulation [1].
3-(4-Ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline represents a structurally optimized 1,2,3-triazole derivative with distinctive regiochemical and electronic features. Its molecular formula (C₁₁H₁₄N₄) delineates a 1,4-disubstituted triazole regioisomer confirmed by SMILES notation: CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C [2]. The 1,4-linkage results from CuAAC synthesis, positioning the 4-ethyl group and aniline moiety in specific spatial orientations that influence target binding. The electron-donating amine (-NH₂) at the aniline para position, coupled with the electron-rich triazole, creates a push-pull system that enhances dipole moment (≈5 Debye) and polar surface area (61.8 Ų)—properties conducive to biomolecular interactions [5] [9].
Regiochemistry critically determines bioactivity: 1,4-disubstituted triazoles (vs. 1,5-isomers) better mimic amide bonds due to comparable bond distances (C4-substituent ≈ 1.48 Å vs. amide carbonyl C=O ≈ 1.23 Å) and similar hydrogen-bonding patterns [9]. The 4-ethyl substituent on the triazole ring introduces strategic hydrophobicity, potentially enhancing membrane permeability and modulating metabolic stability. Ethyl's steric bulk (van der Waals volume ≈ 55 ų) balances lipophilicity without excessive steric hindrance, unlike bulkier aryl or tert-butyl groups [2] [6].
Table 2: Structural Properties of 3-(4-Ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₄N₄ | Base framework with nitrogen-rich heterocycle |
SMILES | CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | Confirms 1,4-regioisomerism [2] |
Hydrogen Bonding Sites | Aniline -NH₂ (donor), Triazole N3 (acceptor), C5-H (weak donor) | Enables multi-point target binding |
Key Functional Groups | 4-Ethyltriazole, 3-Aniline, 4-Methyl | Ethyl enhances lipophilicity; methyl sterically protects aniline |
Predicted Properties | CCS: 145.5 Ų (m/z 203.129, [M+H]+) [2] | Correlates with transport kinetics |
The aniline's ortho-methyl group (4-methylaniline moiety) provides steric protection against oxidative metabolism of the amine while directing substituent orientation for optimal target engagement. This contrasts with unsubstituted analogs like 4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline (C₁₀H₁₂N₄), which lacks this protective group [3]. The compound’s synthesis likely follows classical CuAAC between 4-ethyl-1-butyne and 3-azido-4-methylaniline, though specific protocols remain unpublished [2] [5]. Its structural framework serves as a key synthon for complex hybrids, evidenced by adenosine derivatives like 2'-deoxy-2'-(4-ethyl-1H-1,2,3-triazol-1-yl)adenosine 5'-(dihydrogen phosphate), where the triazole-aniline unit modulates nucleotide recognition [4].
Functionally, the aniline group permits versatile derivatization: acylation yields amide pharmacophores, diazotization enables aryl coupling, and Mannich reactions introduce aminoalkyl side chains. These transformations exploit the amine’s nucleophilicity (pKₐ ≈ 4.5) without triazole ring degradation [5] [8]. The scaffold thus bridges small-molecule design and bioconjugation chemistry, enabling applications from kinase inhibitors to antibody-drug conjugates where stability under physiological conditions is paramount.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9